molecular formula C9H10O3 B14864960 2-(3-Hydroxy-5-methylphenyl)acetic acid

2-(3-Hydroxy-5-methylphenyl)acetic acid

Cat. No.: B14864960
M. Wt: 166.17 g/mol
InChI Key: NCFUVSCIDVZNCW-UHFFFAOYSA-N
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Description

(3-HYDROXY-5-METHYLPHENYL)ACETIC ACID is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyl group (-OH) at the 3rd position and a methyl group (-CH3) at the 5th position on the benzene ring, along with an acetic acid moiety (-CH2COOH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID typically involves the following steps:

    Starting Material: The synthesis often begins with a substituted benzene derivative, such as 3-hydroxy-5-methylbenzaldehyde.

    Grignard Reaction: The benzaldehyde derivative undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid, (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID.

Industrial Production Methods: In an industrial setting, the production of (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 3-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 3-hydroxy-5-methylphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-HYDROXY-5-METHYLPHENYL)ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

    3-Hydroxyphenylacetic Acid: Lacks the methyl group at the 5th position.

    5-Methylsalicylic Acid: Contains a carboxyl group instead of an acetic acid moiety.

    3-Hydroxy-4-methylphenylacetic Acid: The methyl group is at the 4th position instead of the 5th.

Uniqueness: (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(3-hydroxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

NCFUVSCIDVZNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)CC(=O)O

Origin of Product

United States

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